2-Cyclopropoxy-1-isopropyl-4-methylbenzene
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Overview
Description
2-Cyclopropoxy-1-isopropyl-4-methylbenzene is an organic compound with the molecular formula C13H18O. It is a derivative of benzene, featuring a cyclopropoxy group, an isopropyl group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-isopropyl-4-methylbenzene typically involves multiple steps. One common method starts with the preparation of the intermediate compounds through electrophilic aromatic substitution reactions. For instance, m-cresol can be reacted with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate can then be reacted with halogenated isopropane in the presence of an alkali and a catalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-1-isopropyl-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
2-Cyclopropoxy-1-isopropyl-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-1-isopropyl-4-methylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-1-isopropyl-4-methylbenzene: Another derivative with an isopropoxy group instead of a cyclopropoxy group.
Uniqueness
2-Cyclopropoxy-1-isopropyl-4-methylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18O/c1-9(2)12-7-4-10(3)8-13(12)14-11-5-6-11/h4,7-9,11H,5-6H2,1-3H3 |
InChI Key |
URMWCUBREIBCPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2CC2 |
Origin of Product |
United States |
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